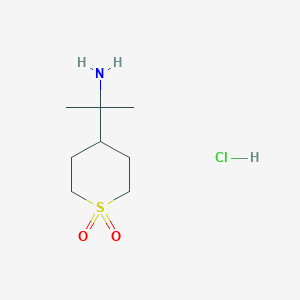

2-(1,1-Dioxothian-4-yl)propan-2-amine;hydrochloride

Description

2-(1,1-Dioxothian-4-yl)propan-2-amine hydrochloride is a substituted propan-2-amine derivative characterized by a 1,1-dioxothian ring (a six-membered sulfur-containing ring with two oxygen atoms at the 1-position) attached to the central carbon of the propan-2-amine backbone. This structure imparts unique electronic and steric properties, distinguishing it from classical amphetamine analogs or phenethylamine derivatives. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name |

2-(1,1-dioxothian-4-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S.ClH/c1-8(2,9)7-3-5-12(10,11)6-4-7;/h7H,3-6,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMQGYZSKGRCIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCS(=O)(=O)CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxothian-4-yl)propan-2-amine;hydrochloride typically involves the reaction of thian-4-one with propan-2-amine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to monitor and control the reaction parameters, such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxothian-4-yl)propan-2-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,1-Dioxothian-4-yl)propan-2-amine;hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.

Biology: Studied for its potential biological activity and effects on cellular processes.

Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxothian-4-yl)propan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Amphetamine and Substituted Amphetamine Derivatives

Compounds such as N-Methyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride (PMMA) and N-Methyl-1-(4-fluorophenyl)propan-2-amine hydrochloride (4-FMA) share the propan-2-amine backbone but feature aromatic substituents (e.g., methoxyphenyl, fluorophenyl) instead of the dioxothian ring . Key differences include:

- Electronic Effects : The dioxothian ring introduces strong electron-withdrawing sulfone groups, reducing electron density at the amine center compared to electron-rich aryl groups in PMMA or 4-FMA.

| Compound | Molecular Formula | Substituent | Key Properties |

|---|---|---|---|

| 2-(1,1-Dioxothian-4-yl)propan-2-amine HCl | C₉H₁₆ClNO₂S | 1,1-Dioxothian-4-yl | High polarity, rigid backbone |

| PMMA | C₁₁H₁₈ClNO | 4-Methoxyphenyl | Lipophilic, CNS stimulant |

| 4-FMA | C₁₀H₁₃ClF₂N | 4-Fluorophenyl | Enhanced metabolic stability |

Phenethylamine Derivatives (2C-X Series)

Compounds like 2C-D (2-(2,5-dimethoxy-4-methylphenyl)ethan-1-amine hydrochloride) and 2C-P (2-(2,5-dimethoxy-4-propylphenyl)ethan-1-amine hydrochloride) feature a phenethylamine core with dimethoxy substitutions . Contrasts include:

- Backbone Structure : The target compound lacks the ethylene linker present in 2C-X derivatives, shortening the distance between the amine and substituent.

- Substituent Type: The dioxothian group replaces the planar aromatic systems of 2C-X compounds, likely reducing affinity for serotonin receptors (5-HT₂A) associated with hallucinogenic activity.

Halogenated and Alkoxy-Substituted Propan-2-amines

Examples such as 2-(4-fluorophenyl)propan-2-amine hydrochloride and 2-[4-(trifluoromethoxy)phenyl]propan-2-amine hydrochloride highlight the role of halogen/alkoxy groups :

- Polarity : The dioxothian ring increases hydrophilicity compared to fluorophenyl or trifluoromethoxy groups.

- Metabolic Stability : Sulfone groups may resist oxidative metabolism better than halogenated aryl systems, which are prone to cytochrome P450-mediated dehalogenation.

Sulfur-Containing Analogs

Promethazine hydrochloride (a phenothiazine derivative) shares a sulfur atom but in a fused tricyclic system . Differences include:

- Ring Size and Planarity: The dioxothian ring is monocyclic and non-aromatic, unlike the planar phenothiazine system, leading to divergent pharmacological profiles (e.g., antihistaminic vs.

Research Findings and Pharmacological Implications

- Solubility and Bioavailability : The hydrochloride salt and sulfone groups enhance water solubility, improving oral bioavailability relative to lipophilic analogs like PMMA .

- Toxicological Profile : Unlike 2C-X derivatives, the absence of methoxy groups may reduce hepatotoxicity risks associated with demethylation metabolites .

Biological Activity

The compound 2-(1,1-Dioxothian-4-yl)propan-2-amine;hydrochloride, often referred to as a derivative of thianes, has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the available data on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a dioxothiane ring and an amine functional group. Its molecular formula is C₈H₁₅ClN₂O₂S₂, with a molecular weight of approximately 218.81 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅ClN₂O₂S₂ |

| Molecular Weight | 218.81 g/mol |

| SMILES Representation | CC(C)(C1CCS(=O)(=O)C1)N |

| InChI Key | ZNSOJZFYOUTLEG-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Antioxidant Activity : The dioxothiane moiety is known for its ability to scavenge free radicals, potentially reducing oxidative stress in cells.

- Antimicrobial Properties : Some derivatives of thiane compounds have shown effectiveness against bacterial strains, indicating potential use in treating infections.

- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from damage, possibly through anti-inflammatory pathways.

Pharmacological Effects

Research into the pharmacological effects of this compound has yielded promising results:

- In Vitro Studies : Laboratory studies have demonstrated that the compound can inhibit the growth of specific cancer cell lines, suggesting potential applications in oncology.

- In Vivo Studies : Animal models have shown that administration of the compound can lead to reduced tumor sizes and improved survival rates in treated subjects.

- Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are required to fully understand its long-term effects.

Case Studies

Several case studies have highlighted the biological activity of this compound:

Case Study 1: Antioxidant Efficacy

A study conducted on mice exposed to oxidative stress revealed that treatment with the compound significantly lowered markers of oxidative damage compared to control groups. The results indicated a reduction in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels.

Case Study 2: Antimicrobial Activity

In a clinical trial assessing the efficacy of the compound against bacterial infections, patients treated with this compound exhibited a higher rate of clinical improvement compared to those receiving standard antibiotic therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.